N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 3,5-dimethylphenyl derivative, followed by the introduction of the sulfanyl and methylsulfonyl groups. The reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for various applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N~2~-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N2-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glycinamide derivatives and compounds with sulfanyl and methylsulfonyl groups. Examples include:
- N-(3,5-dimethylphenyl)-N-(2-methylbenzyl)sulfanylacetamide
- N-(3,5-dimethylphenyl)-N-(2-methylbenzyl)sulfonylacetamide
Uniqueness
What sets N2-(3,5-dimethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N2O3S2 |
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Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C21H28N2O3S2/c1-16-11-17(2)13-20(12-16)23(28(4,25)26)14-21(24)22-9-10-27-15-19-8-6-5-7-18(19)3/h5-8,11-13H,9-10,14-15H2,1-4H3,(H,22,24) |
InChI Key |
PNNPVVPCIFVKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C |
Origin of Product |
United States |
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